Janthitrem F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Janthitrem F is a tremorgenic mycotoxin produced by the fungus Penicillium janthinellum. It belongs to the family of indole-diterpenes, which are known for their complex structures and potent biological activities. This compound is characterized by its unique molecular structure, which includes multiple fused rings and hydroxyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: Janthitrem F is primarily obtained through the cultivation of Penicillium janthinellum. The fungus is grown under specific conditions that promote the production of this compound. The extraction process involves isolating the compound from the fungal culture using organic solvents and chromatographic techniques .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the challenges associated with its synthesis. Most of the available this compound is produced in research laboratories for scientific studies .
Chemical Reactions Analysis
Types of Reactions: Janthitrem F undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for different research purposes .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles to replace specific atoms or groups in the molecule.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound .
Scientific Research Applications
Janthitrem F has several scientific research applications due to its unique biological activities:
Chemistry: It is used as a model compound to study the biosynthesis and chemical properties of indole-diterpenes.
Biology: Researchers investigate its effects on various biological systems, including its neurotoxic and tremorgenic properties.
Medicine: this compound is studied for its potential therapeutic applications, particularly in understanding and treating neurological disorders.
Industry: Although not widely used industrially, it serves as a valuable tool in the development of new mycotoxin detection methods and safety protocols
Mechanism of Action
Janthitrem F exerts its effects by interacting with specific molecular targets in the nervous system. It is known to inhibit potassium ion channels, leading to the disruption of normal neuronal function. This inhibition results in the characteristic tremors and neurotoxic symptoms observed in affected organisms. The compound’s complex structure allows it to bind effectively to these ion channels, making it a potent neurotoxin .
Comparison with Similar Compounds
Aflatrems: Known for their potent tremorgenic effects.
Lolitrems: Associated with ryegrass staggers in livestock.
Paspalitrems: Produced by fungi associated with grasses and known for their neurotoxic effects.
Penitrems: Produced by Penicillium species and known for their potent neurotoxicity.
Shearinines: Structurally similar but with distinct biological activities.
Sulpinines: Known for their unique structural features and biological effects.
Terpendoles: Produced by various fungi and studied for their diverse biological activities
Janthitrem F stands out due to its specific structural features and the unique combination of biological activities it exhibits. Its potent neurotoxic effects and complex structure make it a valuable compound for scientific research and a subject of interest in various fields.
Properties
CAS No. |
90986-52-0 |
---|---|
Molecular Formula |
C39H51NO7 |
Molecular Weight |
645.8 g/mol |
IUPAC Name |
[(2S,3R,6S,8S,9R,12S,15S,21S,22R)-12,21-dihydroxy-8-(2-hydroxypropan-2-yl)-2,3,23,23,25,25-hexamethyl-7,24-dioxa-31-azaoctacyclo[15.14.0.02,15.03,12.06,11.018,30.020,28.022,27]hentriaconta-1(17),10,18,20(28),26,29-hexaen-9-yl] acetate |
InChI |
InChI=1S/C39H51NO7/c1-19(41)45-29-17-26-28(46-33(29)35(4,5)43)11-12-37(8)38(9)20(10-13-39(26,37)44)14-24-22-15-23-21(16-27(22)40-32(24)38)25-18-34(2,3)47-36(6,7)30(25)31(23)42/h15-18,20,28-31,33,40,42-44H,10-14H2,1-9H3/t20-,28-,29+,30+,31+,33-,37+,38+,39+/m0/s1 |
InChI Key |
SHMYDSYGDWIPKT-WWVOELFWSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C=C2[C@H](CC[C@]3([C@]2(CC[C@@H]4[C@@]3(C5=C(C4)C6=CC7=C(C=C6N5)C8=CC(OC([C@H]8[C@@H]7O)(C)C)(C)C)C)O)C)O[C@@H]1C(C)(C)O |
SMILES |
CC(=O)OC1C=C2C(CCC3(C2(CCC4C3(C5=C(C4)C6=CC7=C(C=C6N5)C8=CC(OC(C8C7O)(C)C)(C)C)C)O)C)OC1C(C)(C)O |
Canonical SMILES |
CC(=O)OC1C=C2C(CCC3(C2(CCC4C3(C5=C(C4)C6=CC7=C(C=C6N5)C8=CC(OC(C8C7O)(C)C)(C)C)C)O)C)OC1C(C)(C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Janthitrem F; Janthitrem E monoacetate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.